molecular formula C17H16N2O5 B5105802 N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide

N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B5105802
M. Wt: 328.32 g/mol
InChI Key: HUVKUMTWHOYHTP-BJMVGYQFSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DANA and is a member of the acrylamide family. DANA has been studied extensively, and researchers have discovered several potential applications for this compound.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is through the inhibition of PKC. PKC is an enzyme that plays a crucial role in several cellular processes, including cell growth, differentiation, and survival. PKC is also involved in the regulation of gene expression, cell migration, and inflammation. By inhibiting PKC, DANA can prevent the activation of several signaling pathways that lead to these physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Inhibition of PKC by DANA can lead to the prevention of tumor growth, reduction of inflammation, and the regulation of gene expression. DANA can also regulate the activity of several other enzymes, including protein kinase A (PKA) and phosphodiesterase (PDE).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to inhibit PKC selectively. This selectivity makes DANA a valuable tool for studying the role of PKC in several cellular processes. However, one of the limitations of using DANA is its potential toxicity. Researchers must use caution when working with this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One of the most significant directions is the development of new analogs of DANA with improved selectivity and reduced toxicity. Researchers are also exploring the potential applications of DANA in the treatment of several diseases, including cancer and inflammation.
Conclusion:
This compound is a valuable compound that has several potential applications in scientific research. This compound has been shown to inhibit the activity of PKC selectively, leading to several physiological effects. Researchers continue to explore the potential applications of DANA in various fields, including biochemistry, pharmacology, and medicine.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide can be achieved through several methods. One of the most common methods is to react 2,4-dimethoxyaniline and 4-nitrobenzaldehyde with acryloyl chloride in the presence of a base. This method yields DANA in good yields and high purity.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry. DANA has been shown to inhibit the activity of the enzyme protein kinase C (PKC). This inhibition can lead to several physiological effects, including the prevention of tumor growth and the reduction of inflammation.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-8-9-15(16(11-14)24-2)18-17(20)10-5-12-3-6-13(7-4-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVKUMTWHOYHTP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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